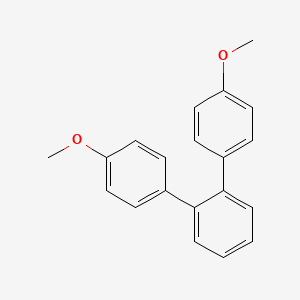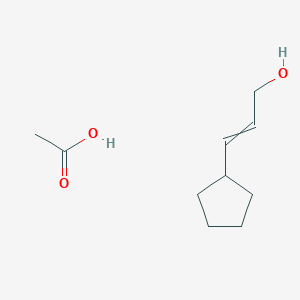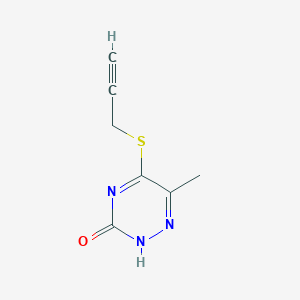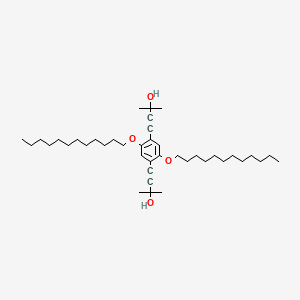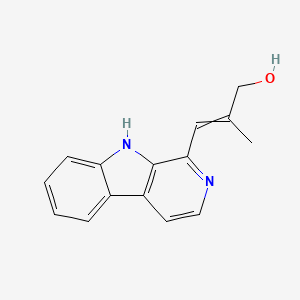![molecular formula C44H26O B12564161 Bis[3,4-bis(phenylethynyl)phenyl] ether CAS No. 189039-68-7](/img/structure/B12564161.png)
Bis[3,4-bis(phenylethynyl)phenyl] ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3,4-bis(phenylethynyl)phenyl] ether is an organic compound characterized by its unique structure, which includes two phenylethynyl groups attached to a central ether linkage. This compound is known for its high thermal stability and photophysical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(phenylethynyl)phenyl] ether typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 3,4-diiodophenyl ether and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3,4-bis(phenylethynyl)phenyl] ether undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction of the phenylethynyl groups can lead to the formation of phenylethylene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethylene derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Bis[3,4-bis(phenylethynyl)phenyl] ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and composites
Mécanisme D'action
The mechanism of action of Bis[3,4-bis(phenylethynyl)phenyl] ether is largely dependent on its ability to undergo various chemical reactions. The phenylethynyl groups can participate in cyclization reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of molecular targets, such as proteins and nucleic acids, thereby influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-bis(phenylethynyl)anthracene: Known for its photophysical properties and used in organic light-emitting diodes (OLEDs).
1,4-bis(phenylethynyl)benzene: Used in the synthesis of advanced materials and as a precursor for other organic compounds
Uniqueness
Bis[3,4-bis(phenylethynyl)phenyl] ether stands out due to its high thermal stability and unique structural features, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form reactive intermediates adds to its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
189039-68-7 |
|---|---|
Formule moléculaire |
C44H26O |
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
4-[3,4-bis(2-phenylethynyl)phenoxy]-1,2-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C44H26O/c1-5-13-35(14-6-1)21-25-39-29-31-43(33-41(39)27-23-37-17-9-3-10-18-37)45-44-32-30-40(26-22-36-15-7-2-8-16-36)42(34-44)28-24-38-19-11-4-12-20-38/h1-20,29-34H |
Clé InChI |
WHIZDVUVJZCEGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
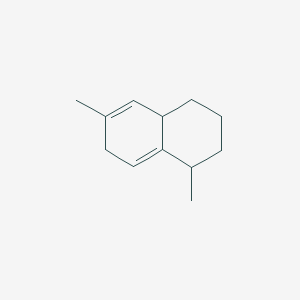
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
